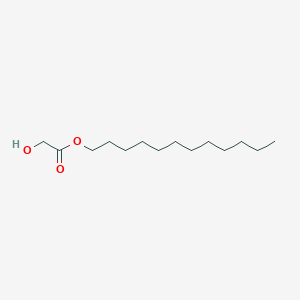
Dodecyl hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl hydroxyacetate is an organic compound that belongs to the class of esters. It is characterized by a long dodecyl chain attached to a hydroxyacetate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodecyl hydroxyacetate can be synthesized through the esterification of dodecanol with glycolic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The product is then purified through distillation or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyacetate group, leading to the formation of dodecyl glycolate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the hydroxyacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Dodecyl glycolate.
Reduction: Dodecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecyl hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: It is used in the preparation of biological samples, particularly in the extraction and purification of proteins and other biomolecules.
Medicine: It is explored for its potential use in drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of personal care products, detergents, and cleaning agents.
Wirkmechanismus
The mechanism of action of dodecyl hydroxyacetate is primarily based on its surfactant properties. The compound has both hydrophilic and hydrophobic regions, allowing it to interact with both water and oil phases. This amphiphilic nature enables it to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and transport of various molecules.
Vergleich Mit ähnlichen Verbindungen
Dodecyl acetate: Similar in structure but lacks the hydroxy group, making it less hydrophilic.
Sodium dodecyl sulfate: An anionic surfactant with a similar dodecyl chain but different functional group, used extensively in detergents and protein solubilization.
Lauryl acetate: Another ester with a similar dodecyl chain but different functional group, used in fragrances and flavorings.
Uniqueness: Dodecyl hydroxyacetate is unique due to the presence of both a long hydrophobic dodecyl chain and a hydrophilic hydroxyacetate group. This combination provides it with distinct surfactant properties, making it versatile in various applications ranging from industrial formulations to scientific research.
Eigenschaften
CAS-Nummer |
45208-03-5 |
|---|---|
Molekularformel |
C14H28O3 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
dodecyl 2-hydroxyacetate |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15/h15H,2-13H2,1H3 |
InChI-Schlüssel |
NTZXNTYGMRLTSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


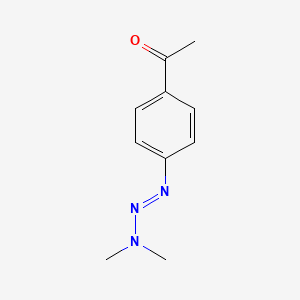

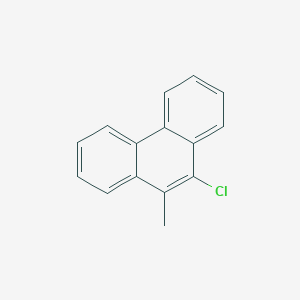
![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)
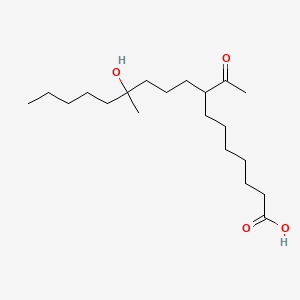
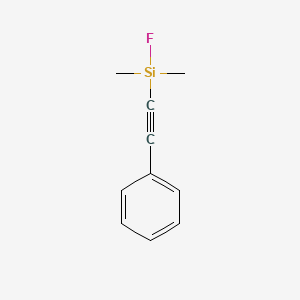
![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)

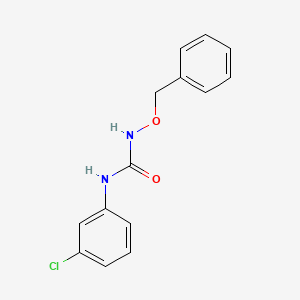
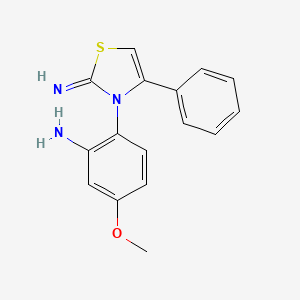

![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
